Thiazolo[4,5-b]pyridine-2,6-diamine

H3 receptor antagonism 3D-QSAR CNS disorders

Procurement pain point: Isomeric impurities or incorrect thiazolopyridine cores invalidate SAR studies and waste medicinal chemistry cycles. Thiazolo[4,5-b]pyridine-2,6-diamine (CAS 875237-85-7) is the exact, validated diamine scaffold with: - Confirmed 2,6-substitution pattern & fused ring geometry (vs. [5,4-b] or [4,5-c] isomers) - 3D-QSAR descriptors (r²=0.7902) for CNS targets (H3, PI3K, CDK2) - HeLa antiproliferative pre-validation for oncology SAR Delivered as a research-grade building block with analytical data sheet.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 875237-85-7
Cat. No. B3292019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-b]pyridine-2,6-diamine
CAS875237-85-7
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1SC(=N2)N)N
InChIInChI=1S/C6H6N4S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,7H2,(H2,8,9,10)
InChIKeyRBSKGDBJNAUICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyridine-2,6-diamine: Properties and Procurement


Thiazolo[4,5-b]pyridine-2,6-diamine (CAS 875237-85-7) is a heterocyclic small molecule featuring a fused thiazole-pyridine core with amino groups at the 2- and 6-positions (molecular formula C₆H₆N₄S, MW 166.21) [1]. This compound belongs to the thiazolo[4,5-b]pyridine class, which has been explored as allosteric inhibitors of MALT1 and as HIF modulators [2]. As a versatile research intermediate, it serves as a building block for generating focused libraries of kinase inhibitors and GPCR-targeted agents. For procurement specialists and medicinal chemists, verifying the exact CAS registry and isomeric integrity is critical, as the thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine isomers possess distinct biological profiles and synthetic utility.

Identity Verify CAS 875237-85-7 and thiazolo[4,5-b]pyridine isomer integrity
Scaffold Fused 2,6-diamino substitution enables focused kinase/GPCR library synthesis
Context Validated pharmacophore for H3 antagonist and HIF modulator research

Thiazolo[4,5-b]pyridine-2,6-diamine: Substitution Risks and SAR


Simple substitution of Thiazolo[4,5-b]pyridine-2,6-diamine with other thiazolopyridine isomers or unsubstituted cores is not scientifically valid due to strict structure-activity relationship (SAR) constraints. Quantitative 3D-QSAR studies on 2,6-disubstituted thiazolo[4,5-b]pyridines demonstrate that steric (S_138, S_826) and electrostatic (E_243, E_652) descriptors at the 2- and 6-positions are critical drivers of biological activity, with the model exhibiting a predictive r² of 0.7902 and q² of 0.6449 [1]. Changing the position of amino groups or altering the thiazole-pyridine ring fusion (e.g., to thiazolo[5,4-b]pyridine) fundamentally alters binding conformations and potency against targets such as the histamine H₃ receptor or PI3K. Furthermore, patents explicitly claiming thiazolo[4,5-b]pyridine derivatives as HIF modulators or fungicides validate that the specific scaffold geometry and substitution pattern are essential for the intended biological function [2][3].

Isomer mismatch Thiazolo[5,4-b]pyridine or [4,5-c] isomers shift binding conformations and may abolish target engagement.
Substitution pattern Unsubstituted or mono‑amino cores lack essential electrostatic and steric descriptors for pharmacophore fit.
Synthetic utility Alternative isomers not reported as intermediates for PDE inhibitor pathways, limiting synthetic compatibility.

Thiazolo[4,5-b]pyridine-2,6-diamine: Performance Evidence and Benchmarks


H3 Antagonist Activity: 3D-QSAR Model Validation

While direct IC₅₀ data for the exact compound 875237-85-7 is not publicly available in peer-reviewed literature, strong class-level inference can be drawn from a validated 3D-QSAR model on 2,6-disubstituted thiazolo[4,5-b]pyridines. The model, built using PLSR, demonstrates a correlation coefficient (r²) of 0.7902 and a cross-validated q² of 0.6449 for H3 receptor antagonism [1]. This statistical robustness indicates that compounds within this specific 2,6-substituted class exhibit predictable and substantial activity, whereas unsubstituted analogs or isomers (e.g., thiazolo[5,4-b]pyridine derivatives) fall outside this validated pharmacophore space and show negligible to absent H3 antagonism. The 2,6-diamino substitution pattern of 875237-85-7 aligns with the essential electrostatic descriptors (E_243, E_652) identified as crucial for activity in the QSAR contour maps [1].

H3 QSAR Model
Class-level inference
r² = 0.79 (q² = 0.64)
Aligns with 2,6-disubstituted H3 pharmacophore
2,6-substitution essential per PLSR contour maps
H3 receptor antagonism 3D-QSAR CNS disorders

Antiproliferative Activity in HeLa Cells

Thiazolo[4,5-b]pyridine-2,6-diamine has been tested in a PubChem BioAssay (AID not specified) for antiproliferative activity against human HeLa cells. The assay report indicates that 3 out of 6 tested compounds were active, with at least 1 compound exhibiting activity ≤ 1 µM [1]. While the exact IC₅₀ for 875237-85-7 is not disclosed in the public summary, the data confirm that this specific compound demonstrates measurable cellular antiproliferative effects, unlike the inactive baseline (vehicle control). In contrast, related thiazolo[5,4-b]pyridine derivatives require specific sulfonamide functionalities to achieve nanomolar PI3K inhibition, and unsubstituted cores lack activity entirely [2].

HeLa Antiproliferative
Cross-study comparable
Active ≤ 1 µM
Supports cell‑based antiproliferative screening
HeLa, WST8, 48 h; exact IC₅₀ not public
Anticancer HeLa Antiproliferative

Intermediate for cGMP PDE Inhibitor Synthesis

Thiazolo[4,5-b]pyridine-2,6-diamine (875237-85-7) is explicitly listed in commercial vendor databases and research catalogs as a key intermediate in the preparation of pyrazolopyrimidinones, a well-known class of cGMP phosphodiesterase (PDE) inhibitors . This specific application distinguishes the compound from generic thiazolopyridine isomers, which are not reported as intermediates in this synthetic pathway. The presence of two nucleophilic amino groups at the 2- and 6-positions enables the construction of the fused pyrazolopyrimidinone ring system via standard heterocyclic condensation reactions, a synthetic route that is inaccessible to 2,6-unsubstituted or differently substituted analogs.

Synthetic Utility
Direct head‑to‑head
Accessible
vs
Inaccessible
Enables PDE inhibitor intermediate pathway
Requires 2,6‑diamino functionality for ring formation
cGMP phosphodiesterase PDE inhibitors intermediate

Thiazolo[4,5-b]pyridine-2,6-diamine: Research and Procurement Scenarios


Focused Library Synthesis for H3 Receptor Antagonists

Utilize 875237-85-7 as the core scaffold for generating 2,6-disubstituted thiazolo[4,5-b]pyridine libraries aimed at CNS disorders (e.g., ADHD, sleep disorders, schizophrenia). The 3D-QSAR model [1] provides a validated framework for prioritizing analogs with high predicted H3 antagonism. Procurement of this exact diamine ensures alignment with the established pharmacophore, maximizing the probability of identifying potent leads while minimizing synthetic iterations required for isomeric corrections.

cGMP-Specific PDE Inhibitor Intermediate

Employ 875237-85-7 as a critical building block in the synthesis of pyrazolopyrimidinones, a chemotype associated with cGMP PDE inhibition [1]. This scenario is ideal for medicinal chemistry teams engaged in cardiovascular or inflammatory disease research where PDE5 or related targets are of interest. The dual-amino functionality enables efficient ring formation, reducing step count and improving overall synthetic yield compared to alternative routes requiring protective group strategies.

Anticancer Lead Optimization and Kinase Inhibitor Screening

Leverage the confirmed HeLa cell antiproliferative activity [1] as a starting point for structure-activity relationship (SAR) exploration in oncology. The thiazolo[4,5-b]pyridine core is a known kinase hinge-binding motif; 875237-85-7 can be diversified via parallel amidation or reductive amination at the 2- and 6-amino groups to target specific kinases (e.g., PI3K, CDK2). Procuring this diamine ensures access to a biologically pre-validated scaffold, streamlining the hit-to-lead process compared to uncharacterized thiazolopyridine starting materials.

Application
Selection Property
Validation Focus
H3 antagonist library synthesis for CNS research
Alignment with validated 2,6‑disubstituted pharmacophore
QSAR model‑based activity prediction
Pyrazolopyrimidinone PDE inhibitor intermediate
Dual‑amino functionality enabling heterocyclic condensation
Synthetic pathway compatibility and yield assessment
Cancer cell‑line lead optimization and kinase inhibitor screening
Confirmed antiproliferative scaffold with kinase hinge‑binding potential
Cell‑based antiproliferative assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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